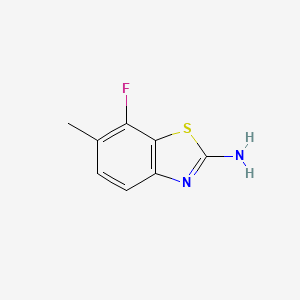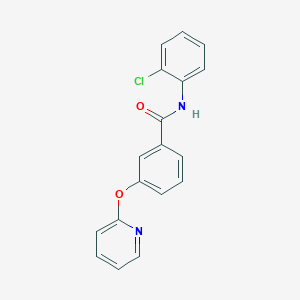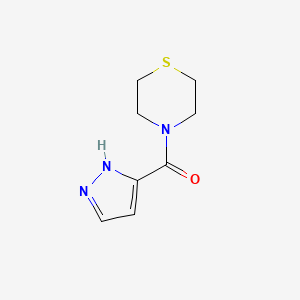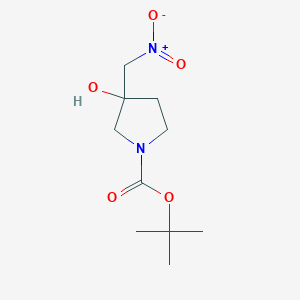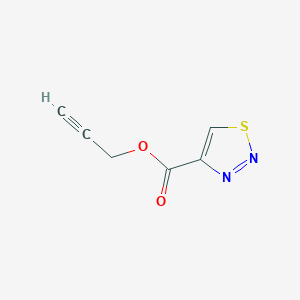
prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . The specific structure and properties of “prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate” are not directly available in the literature, but information about related compounds can provide insights.
Synthesis Analysis
The synthesis of related compounds, such as 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles, has been reported . The process involves the reduction of these compounds to amines with zinc and acetic acid in isopropyl alcohol . Based on the obtained amines, Schiff bases exhibiting luminescence were synthesized .Molecular Structure Analysis
The molecular structure of “prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate” can be inferred from related compounds. For instance, the 1H NMR spectrum of 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole showed three signals of aromatic protons, which unequivocally showed the entry of the nitro group into position 3 of the phenyl ring .Scientific Research Applications
Antimicrobial, Antioxidant, and Anticancer Activities
Compounds similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate have been synthesized and evaluated for their antimicrobial, antioxidant, and anticancer activities . These compounds were found to exhibit good antimicrobial, antioxidant, and anticancer activities .
2. Antiulcer Action and Gastric Hypersecretion Reduction In vivo experiments have shown that similar compounds can display antiulcer action and reduce gastric hypersecretion . This suggests potential applications in the treatment of gastric disorders .
Collagenase Inhibition
These compounds are known to inhibit collagenase , an enzyme that breaks down collagen in the body. This property could be useful in the treatment of diseases like rheumatoid arthritis .
Immunomodulation
Similar compounds have been found to be effective immunomodulators . This means they can modify the immune response or the functioning of the immune system, which could be beneficial in treating various immune-related diseases .
Anticancer Activity
Indole derivatives, which are structurally similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate, have been found to possess various biological activities, including anticancer activity . This suggests potential applications in cancer treatment .
Synthesis of Diverse Heterocycles
Propargylamines, which are structurally similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate, are used for the synthesis of diverse heterocycles like 2-oxazolidinones, thiazolidine-2-thione, and imidazole-2-ones . These heterocycles have a wide range of biological activities and are used in the synthesis of biologically active compounds .
Inhibition of Ammonia Monooxygenase
Compounds similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate have been found to act as irreversible inhibitors of the key enzyme ammonia monooxygenase . This enables effective retention of ammonium and suppression of NO3 and N2O production in several agricultural soils .
Potential Therapeutic Possibilities
Given the diverse biological activities of indole derivatives and similar compounds, there is immeasurable potential to explore these compounds for newer therapeutic possibilities .
Mechanism of Action
Target of Action
Related compounds such as 1,2,3-thiadiazoles have been reported to exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may interact with various targets involved in these biological processes.
Mode of Action
It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This could potentially influence its interaction with its targets and the resulting changes.
Biochemical Pathways
Related compounds such as 1,2,3-thiadiazoles are known to exhibit luminescence , suggesting that they may affect pathways related to light emission in biological systems.
Pharmacokinetics
Related compounds such as 1,2,3-triazole hybrids have been reported to possess a favorable profile and can be considered as patient compliant , suggesting that prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate may have similar properties.
Result of Action
Related compounds such as 1,2,3-thiadiazoles are known to exhibit high antibacterial, antifungal, and antiviral activity , suggesting that prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate may have similar effects.
Action Environment
It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , suggesting that the compound’s action may be influenced by the pH of its environment.
properties
IUPAC Name |
prop-2-ynyl thiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c1-2-3-10-6(9)5-4-11-8-7-5/h1,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGAXXNEYGWFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CSN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


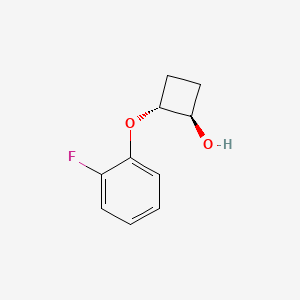

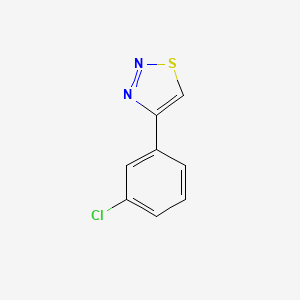
![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)
